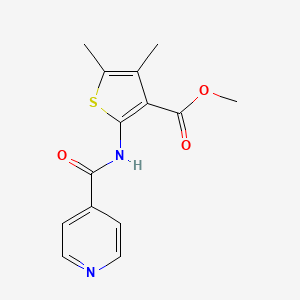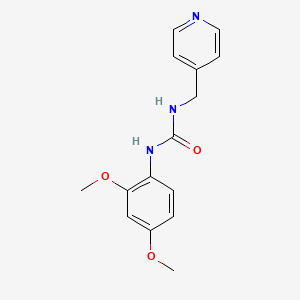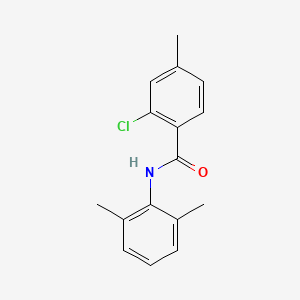
methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate, also known as MDPV, is a psychoactive drug that belongs to the class of synthetic cathinones. It is a potent stimulant that acts on the central nervous system, producing effects similar to those of cocaine and amphetamines. MDPV has gained popularity among drug users due to its euphoric effects and low cost. However, it has also been associated with a range of adverse effects, including addiction, psychosis, and even death.
Mecanismo De Acción
Methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of cocaine and other stimulants, and it is responsible for the drug's psychoactive effects. This compound also has some affinity for the sigma receptor, which may contribute to its effects on the brain.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and enhanced sociability. However, this compound can also produce adverse effects, including anxiety, paranoia, and psychosis. Long-term use of this compound has been associated with addiction, cognitive impairment, and other health problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate has some advantages as a research tool, including its potency and selectivity for certain neurotransmitter systems. However, its use is also associated with a range of limitations, including its potential for abuse, adverse effects, and legal restrictions. Researchers must take precautions to ensure that their use of this compound is ethical and safe.
Direcciones Futuras
There are several areas of future research that could shed light on the effects of methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate and related drugs. These include investigations into the long-term effects of this compound on the brain and behavior, the development of new treatments for addiction to this compound and other stimulants, and the identification of new compounds that may have therapeutic potential. Additionally, researchers may explore the use of this compound and related drugs as tools for studying the brain and neurotransmitter systems.
Métodos De Síntesis
Methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate is synthesized through a multi-step process that involves the reaction of isonicotinoyl chloride with 2,4-pentanedione to form an intermediate product. This intermediate is then reacted with 4,5-dimethylthiophen-2-amine to produce this compound. The synthesis of this compound requires specialized equipment and expertise, and it is not a straightforward process.
Aplicaciones Científicas De Investigación
Methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate has been the subject of extensive scientific research due to its potential as a drug of abuse. Researchers have investigated its pharmacological properties, mechanism of action, and effects on the brain and behavior. This compound has been shown to produce a range of effects, including increased locomotor activity, hyperthermia, and enhanced dopamine release. These effects are similar to those produced by other stimulants, such as cocaine and amphetamines.
Propiedades
IUPAC Name |
methyl 4,5-dimethyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-8-9(2)20-13(11(8)14(18)19-3)16-12(17)10-4-6-15-7-5-10/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBHYNAWSROBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-amino-2-(methylamino)-1,3-thiazol-5-yl]-2,2-dimethyl-1-propanone](/img/structure/B5863800.png)


![4-[(mesitylsulfonyl)amino]benzamide](/img/structure/B5863818.png)
![3-chloro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5863826.png)
![N-[3-(methylthio)phenyl]propanamide](/img/structure/B5863842.png)

![methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5863854.png)
![methyl 3-(5-{[(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5863858.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863881.png)
![4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate](/img/structure/B5863893.png)